1-Propynyllithium

Description

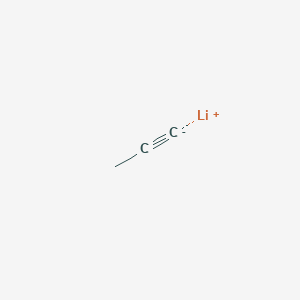

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3.Li/c1-3-2;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKCLEUSJFRRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963361 | |

| Record name | 1-Propynyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4529-04-8 | |

| Record name | 1-Propynyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004529048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propynyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propynyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Propynyllithium from 1-Bromopropene: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the synthesis of 1-propynyllithium, a versatile and widely used reagent in organic synthesis. The guide focuses on a modern and economical method that utilizes the reaction of an isomeric mixture of (Z/E)-1-bromopropene with n-butyllithium. This procedure offers a significant advantage over traditional methods that rely on the use of expensive propyne gas. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for clarity, and workflow visualizations to ensure reproducibility and understanding of the core chemical processes.

Introduction and Reaction Overview

This compound (CH₃C≡CLi) is a fundamental organolithium reagent used to introduce a propynyl group into various organic molecules. Its utility is demonstrated in the synthesis of a wide range of natural and unnatural products, including secondary and tertiary propargylic alcohols and ketones. While traditionally generated from the metallation of propyne gas, this method is often hampered by the high cost and difficult handling of gaseous propyne.

A more accessible and cost-effective method involves the in situ generation of this compound from commercially available 1-bromo-1-propene.[1][2] The reaction proceeds by treating a mixture of (Z/E)-1-bromo-1-propene with n-butyllithium (n-BuLi) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures.[1][3] The transformation is highly efficient and provides a high yield of the desired lithiated anion, which can be immediately used in subsequent reactions with various electrophiles.[1][3]

The overall reaction is as follows:

This process is believed to involve a sequence of lithium-halogen exchange and dehydrohalogenation steps.

Visualized Reaction Pathway

The synthesis route provides a direct and efficient pathway from a stable vinyl halide to a highly reactive organolithium reagent.

Caption: Figure 1: Reaction pathway for this compound synthesis.

Experimental Data

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent reaction with various electrophiles, as reported in the literature.

Table 1: Reagents and Conditions for this compound Generation

| Reagent/Parameter | Moles (mol) | Mass/Volume | Molarity (M) | Notes |

| (Z/E)-1-Bromo-1-propene | 0.15 | 18.65 g | - | Starting material, technical grade, distilled before use.[1] |

| n-Butyllithium (n-BuLi) | 0.22 | 140 mL | 1.57 | In hexane, added dropwise over 30 minutes.[1] |

| Tetrahydrofuran (THF) | - | 100 mL (+ 10 mL rinse) | - | Anhydrous, distilled from sodium/benzophenone.[1] |

| Temperature | - | -78 °C | - | Maintained with a dry ice-acetone bath.[1] |

| Reaction Time | - | 30 min (addition) | - | The solution is stirred at -78 °C.[1] |

Table 2: Reaction of in situ Generated this compound with Electrophiles

| Entry | Electrophile | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2-butyn-1-ol | 95 |

| 2 | Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-yn-4-ol | 94 |

| 3 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-butyn-1-ol | 88 |

| 4 | 4-tert-Butylcyclohexanone | 1-(1-Propynyl)-4-tert-butylcyclohexanol | 96 |

| 5 | N-Methoxy-N-methylbenzamide | 1-Phenyl-2-butyn-1-one | 92 |

| 6 | N-Methoxy-N-methyl-2-thiophenecarboxamide | 1-(2-Thienyl)-2-butyn-1-one | 86 |

Data sourced from Toussaint, D. & Suffert, J. (1995), The Journal of Organic Chemistry.[3] The yields demonstrate the high efficiency of the initial this compound formation.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[1]

A. Apparatus Setup:

-

A 500-mL, two-necked, round-bottomed flask is oven-dried and assembled while hot.

-

The flask is fitted with a magnetic stir bar, a rubber septum, and a 250-mL pressure-equalizing addition funnel.

-

The entire apparatus is thoroughly flushed with dry argon or nitrogen to establish an inert atmosphere.

B. Generation of this compound:

-

In the prepared flask, place a solution of 18.65 g (0.15 mol) of distilled (Z/E)-1-bromo-1-propene in 100 mL of anhydrous tetrahydrofuran (THF).[1]

-

Cool the flask to -78 °C using a dry ice-acetone bath.

-

While maintaining the temperature at -78 °C, add 140 mL of n-butyllithium (1.57 M in hexane, 0.22 mol) dropwise from the addition funnel over a period of 30 minutes with vigorous stirring.[1]

-

Rinse the addition funnel with an additional 10 mL of anhydrous THF to ensure all n-BuLi is transferred.

-

Upon completion of the addition, the resulting yellowish solution or suspension contains this compound and is ready for immediate use in subsequent reactions.

C. Example Reaction with an Electrophile (Benzaldehyde):

-

To the freshly prepared this compound solution at -78 °C, add a solution of benzaldehyde (e.g., 0.15 mol) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Proceed with a standard aqueous work-up and extraction using an appropriate organic solvent (e.g., diethyl ether).

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude alcohol (1-phenyl-2-butyn-1-ol) via flash chromatography or distillation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product isolation.

References

1-Propynyllithium: A Comprehensive Technical Guide for Researchers

CAS Number: 4529-04-8

This technical guide provides an in-depth overview of 1-Propynyllithium, a critical organolithium reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound, with the chemical formula C₃H₃Li, is a powerful nucleophile utilized in the formation of carbon-carbon bonds.[1][2] It is a white solid that is highly reactive and sensitive to air and moisture, necessitating handling under an inert atmosphere such as argon or nitrogen.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Li | [1][3][4] |

| Molecular Weight | 46.00 g/mol | [1][2][5] |

| Appearance | White solid/powder | [1][2] |

| Solubility | Soluble in 1,2-dimethoxyethane and tetrahydrofuran (THF). Partially soluble in ether. Soluble in liquid ammonia. | [1][2][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [3] |

| Density | Data not available | [3] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 4529-04-8 | [1][2][6] |

| EC Number | 224-862-4 | [2] |

| PubChem CID | 78287 | [2] |

| SMILES | [Li+].CC#[C-] | [1][2] |

| InChI | InChI=1S/C3H3.Li/c1-3-2;/h1H3;/q-1;+1 | [1][2] |

Experimental Protocols

Preparation of this compound

This compound is typically prepared in situ for immediate use. Several methods are commonly employed:

Method A: From Propyne Gas

This historic route involves bubbling propyne gas through a solution of an organolithium reagent, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures.[2][4]

-

Reaction: CH₃C≡CH + n-BuLi → CH₃C≡CLi + BuH

-

Protocol: Propyne gas is passed through a solution of n-butyllithium in THF, typically at -78 °C.[4] The reaction is monitored until the consumption of the starting materials.

Method B: From (Z/E)-1-Bromopropene

A more expeditious and common laboratory-scale synthesis involves the reaction of (Z/E)-1-bromopropene with two equivalents of n-butyllithium.[2]

-

Reaction: CH₃CH=CHBr + 2 BuLi → CH₃C≡CLi + 2 BuH + LiBr[2]

-

Protocol: A solution of (Z/E)-1-bromopropene in anhydrous THF is cooled to -78 °C under an inert atmosphere. Two equivalents of n-butyllithium in hexanes are added dropwise, and the mixture is stirred at this temperature to generate the this compound solution.

Caption: Synthetic routes to this compound.

Reactivity and Applications in Synthesis

This compound is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.[4] Its utility is prominent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Reactions with Carbonyl Compounds

This compound adds to aldehydes and ketones to furnish secondary and tertiary propargyl alcohols, respectively.[2] These reactions are fundamental in extending carbon chains and introducing functionality.

-

General Reaction:

-

With Aldehydes: RCHO + CH₃C≡CLi → RCH(OH)C≡CCH₃

-

With Ketones: R₂CO + CH₃C≡CLi → R₂C(OH)C≡CCH₃

-

-

Experimental Workflow:

-

The solution of this compound, prepared in situ, is maintained at a low temperature (typically -78 °C).

-

The aldehyde or ketone, dissolved in an appropriate solvent like THF, is added dropwise to the stirred solution of this compound.

-

The reaction is allowed to proceed for a specified time before being quenched with an aqueous solution, such as saturated ammonium chloride.

-

Standard aqueous workup and purification by chromatography yield the desired propargyl alcohol.

-

Caption: General workflow for the reaction of this compound with aldehydes and ketones.

Reactions with Epoxides

This compound is a strong nucleophile capable of opening epoxide rings. This reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This stereoselective reaction is valuable for the synthesis of complex alcohols.

-

General Reaction: The reaction of this compound with an epoxide, followed by an aqueous workup, yields a β-hydroxy alkyne.

Caption: Mechanism of epoxide ring-opening by this compound.

Safety and Handling

This compound is a pyrophoric solid that reacts violently with water and is flammable.[2] It must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) at all times to prevent decomposition and potential fire hazards.[1][4] Appropriate personal protective equipment, including flame-retardant laboratory coats, safety glasses, and gloves, should be worn. All operations should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and powerful reagent in organic synthesis, enabling the construction of complex molecular architectures through the formation of new carbon-carbon bonds. A thorough understanding of its properties, preparation, and reactivity is essential for its safe and effective use in research and development, particularly in the field of medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working with this important organolithium compound.

References

An In-Depth Technical Guide to the Handling and Storage of 1-Propynyllithium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling and storage of 1-propynyllithium. Due to its highly reactive and pyrophoric nature, strict adherence to established safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This document synthesizes available data and established best practices for working with air- and moisture-sensitive organolithium compounds.

Chemical and Physical Properties

This compound (LiC≡CCH₃) is a potent nucleophile and a strong base utilized in a variety of organic syntheses. It is typically encountered as a solution in an organic solvent. While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize its known properties and hazards.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃H₃Li | N/A |

| Appearance | White solid or solution in organic solvent | [1] |

| Solubility | Soluble in 1,2-dimethoxyethane and tetrahydrofuran | [1] |

Table 2: Known Hazards of this compound

| Hazard | Description | Source |

| Pyrophoric | Ignites spontaneously on contact with air. | [2] |

| Water Reactive | Reacts violently with water, releasing flammable gas. | [2] |

| Corrosive | Causes severe skin and eye burns. | [2] |

Handling Precautions

The handling of this compound necessitates a controlled environment to prevent its violent reaction with atmospheric oxygen and moisture. All manipulations should be performed under an inert atmosphere, such as dry argon or nitrogen.

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the use of appropriate personal protective equipment.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side shields and a face shield, or chemical splash goggles and a face shield. | To protect against splashes and violent reactions. |

| Hand Protection | Flame-resistant gloves (e.g., Nomex®) worn over nitrile or neoprene gloves. | Provides a barrier against chemical contact and protection from fire. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect skin from splashes and fire. |

Engineering Controls

The use of proper engineering controls is essential to create a safe working environment.

-

Inert Atmosphere: All transfers and reactions involving this compound must be conducted in a glovebox or under an inert atmosphere using a Schlenk line.[3]

-

Fume Hood: All operations should be performed within a certified and properly functioning chemical fume hood.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible. A Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher should be available in the immediate vicinity.

Storage Precautions

Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations.

Table 4: Storage Recommendations for this compound

| Parameter | Recommendation | Rationale |

| Atmosphere | Under a positive pressure of a dry, inert gas (argon or nitrogen). | To prevent contact with air and moisture.[1] |

| Temperature | In a cool, dry location, away from heat sources. | To minimize decomposition and solvent evaporation. |

| Container | In a tightly sealed, appropriate container, such as a Sure/Seal™ bottle.[4] | To prevent leakage and contamination. |

| Incompatibilities | Store away from water, protic solvents (alcohols, etc.), acids, and oxidizing agents. | To prevent violent reactions. |

Experimental Protocols

The following are detailed methodologies for the safe transfer of this compound solutions. These protocols are based on standard techniques for handling pyrophoric liquid reagents.

Protocol for Transfer using a Syringe

This method is suitable for transferring small volumes of this compound solution.

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Purge a clean, dry syringe with inert gas.

-

The this compound container should be securely clamped in a fume hood.

-

-

Procedure:

-

Puncture the septum of the this compound container with a needle connected to an inert gas source to introduce a positive pressure.

-

Insert the needle of the purged syringe through the septum into the headspace above the liquid.

-

Slowly draw the desired volume of the solution into the syringe.

-

Withdraw the syringe and quickly insert the needle into the septum of the reaction flask.

-

Slowly dispense the this compound solution into the reaction flask.

-

-

Cleaning:

-

Immediately rinse the syringe with a dry, inert solvent (e.g., hexane).

-

Quench the solvent rinse by slowly adding it to a beaker of isopropanol.

-

Protocol for Transfer using a Cannula (Double-Tipped Needle)

This method is recommended for transferring larger volumes.

-

Preparation:

-

Ensure all glassware, including the cannula, is oven-dried and cooled under a stream of inert gas.

-

Securely clamp both the this compound container and the receiving flask in a fume hood.

-

-

Procedure:

-

Pressurize the this compound container with an inert gas source connected via a needle through the septum.

-

Insert one end of the cannula through the septum of the this compound container, keeping the tip in the headspace.

-

Insert the other end of the cannula through the septum of the receiving flask.

-

Lower the cannula tip in the this compound container into the solution to initiate the transfer. The flow rate can be controlled by adjusting the gas pressure or the height difference between the two containers.

-

Once the desired volume is transferred, raise the cannula tip back into the headspace.

-

-

Cleaning:

-

With the cannula still in place, replace the receiving flask with a flask containing a dry, inert solvent to rinse the cannula.

-

Remove the cannula and quench any residue by immersing it in a beaker of isopropanol.

-

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and storage of this compound.

Caption: Workflow for Handling this compound.

Caption: Decision Tree for Storing this compound.

Disclaimer

The information provided in this guide is intended for use by qualified individuals trained in the handling of hazardous materials. While this document is based on the best available information, specific quantitative data for this compound is limited. Users should always consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines. The authors and publishers of this guide assume no liability for any incidents that may arise from the use of this information.

References

A Technical Guide to the Solubility of 1-Propynyllithium in Tetrahydrofuran (THF) and Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility characteristics of 1-propynyllithium in two common ethereal solvents: tetrahydrofuran (THF) and diethyl ether. While precise quantitative solubility data is not widely published in readily accessible literature, this document consolidates available qualitative information, explores the underlying chemical principles governing solubility, and presents a standardized protocol for its experimental determination.

Overview of this compound and its Solubility

This compound (CH₃C≡CLi) is a potent organolithium reagent widely employed in organic synthesis as a nucleophilic source of the propynyl group.[1][2] It is a crucial intermediate for forming carbon-carbon bonds, particularly in the synthesis of complex molecules like the drug mifepristone.[3] The reagent's effectiveness is intrinsically linked to its solubility and stability in the reaction solvent. It is typically handled as a white solid or used as a solution under an inert atmosphere to prevent degradation from moisture and oxygen.[2][3]

The solubility of organolithium compounds is complex, often involving an equilibrium between aggregated, solid-state structures and solvent-coordinated monomers or smaller oligomers in solution. Ethereal solvents like THF and ether are essential as they solvate the lithium cation, breaking up the aggregates and enhancing reactivity.

Solubility Data Presentation

Specific quantitative solubility values for this compound are not available in the cited resources. However, qualitative descriptions consistently indicate a significant difference in its solubility between THF and diethyl ether.

| Compound | Solvent | Qualitative Solubility | Molar Mass (g·mol⁻¹) |

| This compound | Tetrahydrofuran (THF) | Soluble[3] | 46.00[3] |

| This compound | Diethyl Ether (Ether) | Partially Soluble[1][2] | 46.00[3] |

This data highlights that THF is the preferred solvent for achieving higher concentrations of this compound in solution.

Factors Influencing Solubility in Ethereal Solvents

The difference in solubility between THF and ether can be attributed to the differing abilities of these solvents to coordinate with the lithium cation and disrupt the aggregate structure of the organolithium reagent.

Caption: Solvation equilibrium of this compound in THF vs. Ether.

-

Lewis Basicity: THF is a stronger Lewis base than diethyl ether. Its oxygen atom is sterically more accessible and can donate its lone pair of electrons more effectively to the Lewis acidic lithium cation.

-

Chelation and Solvation: This stronger coordination by THF molecules more efficiently breaks down the intermolecular associations of the this compound polymer or oligomer, leading to the formation of smaller, more soluble solvent-separated ion pairs or solvated clusters.[4]

-

Aggregate Structure: In non-coordinating or weakly coordinating solvents, organolithium compounds exist as large aggregates (tetramers, hexamers, or polymers), which have very low solubility. The role of the ethereal solvent is to de-aggregate these structures.

Experimental Protocols

A. In-situ Preparation of this compound

Since this compound is often prepared and used immediately, the preparation protocol is integral to its application.

Caption: Common synthetic routes for the in-situ preparation of this compound.

Protocol 1: Deprotonation of Propyne [2]

-

Apparatus Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a septum is assembled under a positive pressure of inert gas (Argon or Nitrogen).

-

Solvent and Reagent: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

-

Propyne Addition: Propyne gas is bubbled through the cold THF until a sufficient amount has condensed.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred propyne/THF solution at -78 °C.

-

Reaction Completion: The mixture is stirred for a specified period (e.g., 1-2 hours) at low temperature to ensure complete formation of the this compound solution, which is then ready for use.

Protocol 2: From 1-Bromopropene [3]

-

Apparatus Setup: A flame-dried flask is set up as described in Protocol 1.

-

Solvent and Reagent: A solution of 1-bromopropene in anhydrous THF is added to the flask and cooled to the desired reaction temperature (e.g., -78 °C).

-

Lithiation: Two equivalents of n-butyllithium are added slowly to the stirred solution. The first equivalent performs an elimination reaction to form propyne in situ, and the second deprotonates it.

-

Reaction Completion: The reaction mixture is allowed to warm slowly and stirred until the formation of this compound is complete.

B. General Protocol for Solubility Determination

The following is a generalized experimental workflow for determining the quantitative solubility of a highly reactive, air- and moisture-sensitive compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

-

Preparation of Saturated Solution: In an inert atmosphere glovebox or Schlenk line, an excess amount of solid this compound is added to a known volume of anhydrous solvent (THF or ether) in a temperature-controlled vessel. The mixture is stirred vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The stirring is stopped, and the suspension is allowed to stand at a constant temperature until the excess solid has completely settled, leaving a clear, saturated supernatant.

-

Sampling: A precision syringe, pre-weighed and purged with inert gas, is used to carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant. The syringe is then re-weighed to determine the exact mass of the solution withdrawn.

-

Quenching: The aliquot of the solution is immediately and carefully quenched by injecting it into a flask containing a suitable proton source (e.g., water or a deuterated solvent like D₂O for NMR analysis) and a known amount of an internal standard. This reaction converts the reactive this compound into stable propyne gas.

-

Quantification: The amount of propyne generated is determined using a suitable analytical technique.

-

Titration: A common method for organolithiums involves a double titration (e.g., the Gilman method), but this can be complex.

-

Gas Chromatography (GC): The quenched solution can be analyzed by GC using an internal standard to determine the concentration of a derivative product.

-

NMR Spectroscopy: If quenched with D₂O, ¹H NMR can be used to quantify the amount of propyne formed relative to an internal standard.

-

-

Calculation: From the concentration determined in the aliquot and the known volume/mass of the solution taken, the solubility can be calculated in units such as molarity (mol/L) or grams per 100 mL. The experiment should be repeated at various temperatures to generate a solubility curve.

References

An In-depth Technical Guide to the Thermal Stability of 1-Propynyllithium Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propynyllithium (CH₃C≡CLi) is a valuable and versatile organolithium reagent frequently employed in organic synthesis for the introduction of the propynyl group. Its utility in the formation of carbon-carbon bonds makes it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients. However, like many organolithium reagents, this compound is highly reactive and poses significant thermal hazards if not handled and stored correctly. This guide provides a comprehensive overview of the factors influencing the thermal stability of this compound solutions and outlines experimental protocols for its thermal hazard assessment.

General Thermal Stability of Organolithium Reagents

Organolithium reagents are known for their thermal instability, particularly in ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O). The stability of these reagents is influenced by several factors:

-

Solvent Type: Ethereal solvents are susceptible to cleavage by organolithium reagents, a reaction that is accelerated at elevated temperatures. The rate of solvent degradation is dependent on the specific organolithium reagent and the ether.

-

Temperature: Higher temperatures significantly increase the rate of decomposition of both the organolithium reagent and the solvent.

-

Concentration: More concentrated solutions of organolithium reagents may exhibit different stability profiles compared to dilute solutions.

-

Impurities: The presence of impurities, such as moisture, oxygen, or metal salts, can catalyze decomposition pathways.

While specific data for this compound is scarce, the general reactivity of organolithium compounds suggests that its solutions are likely to undergo exothermic decomposition at elevated temperatures. This decomposition can lead to a thermal runaway reaction, a dangerous condition where the rate of heat generation exceeds the rate of heat removal, potentially resulting in a rapid increase in temperature and pressure, and even an explosion.

Analogous Compound Stability

In the absence of specific data for this compound, it is informative to consider the stability of other lithium acetylides. Lithium acetylide-ethylenediamine complex, for instance, is known to be pyrophoric and can decompose explosively upon heating. While this compound is a different chemical entity, this highlights the inherent energetic potential of the lithium-carbon acetylenic bond.

Quantitative Data Summary

As previously stated, specific quantitative data from DSC or ARC studies on this compound solutions is not available in the reviewed literature. The following table is a placeholder to be populated when such data becomes available through experimental investigation.

| Parameter | Solvent | Concentration (M) | Onset Temperature (°C) | Heat of Decomposition (J/g) | Comments | Reference |

| Tonset (DSC) | THF | Data Not Available | Data Not Available | Data Not Available | Hypothetical data for illustration | N/A |

| Tonset (ARC) | THF | Data Not Available | Data Not Available | Data Not Available | Hypothetical data for illustration | N/A |

| Self-Accelerating Decomposition Temp. | THF | Data Not Available | Data Not Available | Data Not Available | Hypothetical data for illustration | N/A |

Experimental Protocols for Thermal Stability Assessment

A thorough thermal hazard assessment of this compound solutions is critical for safe handling and scale-up. The following are detailed methodologies for key experiments. All handling of this compound must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of exothermic or endothermic events and to quantify the heat of decomposition.

Methodology:

-

Sample Preparation:

-

Under an inert atmosphere, a small, precisely weighed sample of the this compound solution (typically 1-5 mg) is hermetically sealed in a high-pressure stainless steel DSC pan.

-

A reference pan, containing the same mass of the pure solvent, is also prepared and sealed.

-

-

Instrument Setup:

-

The DSC instrument is calibrated using standard reference materials (e.g., indium).

-

The sample and reference pans are placed in the DSC cell.

-

-

Experimental Program:

-

The sample is heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram is analyzed to identify the onset temperature of any exothermic events, which indicates the beginning of decomposition.

-

The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd).

-

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a thermal runaway scenario under adiabatic conditions to determine the time-to-maximum-rate (TMR) and the self-accelerating decomposition temperature (SADT).

Methodology:

-

Sample Preparation:

-

A larger sample of the this compound solution (typically 1-10 g) is loaded into a spherical, high-pressure ARC bomb under an inert atmosphere.

-

A thermocouple is attached to the bomb to monitor the sample temperature accurately.

-

-

Instrument Setup:

-

The ARC bomb is placed inside the calorimeter, which is designed to maintain an adiabatic environment (no heat loss to the surroundings).

-

-

Experimental Program (Heat-Wait-Seek):

-

The sample is heated in small temperature steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium.

-

The instrument then monitors the sample for any self-heating (an exothermic reaction).

-

If self-heating is detected (rate > 0.02 °C/min), the calorimeter switches to adiabatic mode, and the temperature and pressure are recorded as a function of time until the reaction is complete.

-

-

Data Analysis:

-

The data is used to plot temperature and pressure versus time, and the rate of temperature increase versus temperature.

-

Key parameters determined include the onset temperature for self-heating, the time-to-maximum-rate, and the final temperature and pressure.

-

Visualizations

Logical Relationship of Thermal Hazard

Caption: Factors leading to the thermal decomposition of this compound.

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for assessing the thermal stability of this compound.

Safe Handling and Storage Recommendations

Given the potential for thermal instability, the following handling and storage procedures are recommended for this compound solutions:

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration is recommended, but care must be taken to prevent the precipitation of the reagent. The storage container should be robust and properly sealed under an inert atmosphere.

-

Handling: Always handle this compound solutions under an inert atmosphere (argon or nitrogen). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Temperature Control: Reactions involving this compound should be conducted with adequate cooling and temperature monitoring. It is crucial to avoid localized heating.

-

Quenching: Procedures for safely quenching unreacted this compound should be in place. Slow addition to a cooled, non-protic solvent followed by a protic quench is a common strategy.

Conclusion

While this compound is a powerful tool in synthetic chemistry, its inherent reactivity necessitates a thorough understanding and respect for its thermal hazards. Although specific quantitative data on its thermal stability is currently lacking in the public domain, the general principles of handling organolithium reagents and the experimental methodologies outlined in this guide provide a framework for its safe use. It is strongly recommended that researchers and drug development professionals conduct their own thermal hazard assessments using techniques such as DSC and ARC before using this compound on a large scale. This proactive approach to safety is essential for preventing incidents and ensuring a safe laboratory and manufacturing environment.

The Genesis of a Key Reagent: A Technical Guide to the Discovery and First Synthesis of 1-Propynyllithium

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical context and foundational synthetic routes for 1-propynyllithium, a pivotal organolithium reagent in organic synthesis. Its utility in forming carbon-carbon bonds has made it a valuable tool in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. This document provides a comparative analysis of synthetic methodologies, detailed experimental protocols for a modern, efficient synthesis, and visualizations of the reaction pathways.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not definitively documented in readily available literature, its development is intrinsically linked to the broader exploration of organolithium chemistry pioneered in the 1930s. The initial methods for preparing lithium acetylides involved the direct metallation of terminal alkynes using strong bases.

Historically, this compound was prepared by bubbling propyne gas through a solution of an organolithium reagent, such as n-butyllithium, or by reacting propyne with lithium metal dissolved in liquid ammonia.[1] Propyne, however, is a volatile and expensive gas, which made these early methods less practical and more hazardous for large-scale applications.[1] In some instances, less expensive industrial gas mixtures containing a small percentage of propyne were used as a more economical alternative.[1]

A significant advancement in the preparation of this compound came with the development of methods that avoided the use of gaseous propyne. One of the most efficient and widely adopted modern procedures involves the reaction of (Z/E)-1-bromo-1-propene with two equivalents of n-butyllithium.[2] This method is lauded for its high yield, operational simplicity, and the use of a readily available, inexpensive liquid starting material.[1]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to this compound is often dictated by factors such as scale, cost, available equipment, and the desired purity of the reagent. The following table summarizes the key synthetic approaches and their primary characteristics.

| Method | Starting Materials | Key Reagents | Typical Solvent(s) | Yield | Advantages | Disadvantages |

| Modern High-Yield Synthesis | (Z/E)-1-Bromo-1-propene | n-Butyllithium (2 equiv.) | Tetrahydrofuran (THF) | High (inferred)[1] | Economical, uses liquid starting material, high yield, operationally simple. | Requires careful control of stoichiometry and temperature. |

| Classic Metallation (Organolithium) | Propyne (gas) | n-Butyllithium (1 equiv.) | Ethereal solvents | Generally good | Conceptually simple direct deprotonation. | Requires handling of expensive and volatile propyne gas, safety concerns.[1] |

| Classic Metallation (Dissolving Metal) | Propyne (gas) | Lithium metal | Liquid Ammonia | Generally good | Avoids the use of pyrophoric organolithium reagents. | Requires cryogenic conditions and handling of liquid ammonia.[1] |

| Alternative Halogen-Lithium Exchange | 1-Chloro-1-propene | n-Butyllithium or sec-Butyllithium | Ethereal solvents | Moderate (ca. 50%)[1] | An alternative to the bromo-analogue. | Lower yield, starting material is expensive and has a low boiling point.[1] |

Detailed Experimental Protocol: Synthesis from (Z/E)-1-Bromo-1-propene

The following protocol is adapted from a well-established procedure published in Organic Syntheses, which provides a reliable and high-yielding method for the in situ generation of this compound.

Materials:

-

(Z/E)-1-Bromo-1-propene (distilled)

-

n-Butyllithium (in hexanes, titrated)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (inert atmosphere)

-

Dry ice/acetone bath

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Inert gas manifold

Procedure:

-

Setup: A dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas is assembled. The apparatus is thoroughly flame-dried under a stream of argon or nitrogen.

-

Charging the Flask: The flask is charged with a solution of (Z/E)-1-bromo-1-propene in anhydrous THF.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: A solution of n-butyllithium (2.0 equivalents) in hexanes is added dropwise to the stirred solution of 1-bromo-1-propene over a period of 30 minutes, ensuring the internal temperature is maintained at or below -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for an additional hour. The formation of a white precipitate (lithium bromide) is typically observed.

-

In situ Use: The resulting solution of this compound is typically used immediately in subsequent reactions with electrophiles.

Note: It is crucial to maintain anhydrous conditions and a strict inert atmosphere throughout the procedure, as organolithium reagents are highly reactive towards water and oxygen.

Reaction Mechanisms and Workflows

The synthesis of this compound from 1-bromo-1-propene is believed to proceed through a combination of lithium-halogen exchange and deprotonation steps. The use of two equivalents of n-butyllithium is essential for driving the reaction to completion.

Caption: Workflow for the synthesis of this compound.

The proposed mechanism involves an initial lithium-halogen exchange to form a vinyllithium intermediate, which is then deprotonated by a second equivalent of n-butyllithium to yield the final product.

Caption: Proposed mechanism for this compound formation.

Conclusion

The synthesis of this compound has evolved from methods requiring the handling of hazardous gases to more convenient and efficient procedures utilizing readily available liquid precursors. The method of choice for many researchers today is the reaction of (Z/E)-1-bromo-1-propene with n-butyllithium, owing to its high yield and operational simplicity. A thorough understanding of the underlying reaction mechanisms and adherence to strict anhydrous and inert techniques are paramount for the successful generation and application of this versatile and powerful synthetic reagent.

References

An In-depth Technical Guide to the Structure and Bonding of 1-Propynyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propynyllithium (CH₃C≡CLi) is a synthetically valuable organolithium reagent, widely utilized in the formation of carbon-carbon bonds for the construction of complex molecular architectures. Despite its broad utility, a comprehensive understanding of its structural and bonding characteristics remains a subject of ongoing investigation, largely due to its highly reactive and aggregative nature. This technical guide provides a detailed examination of the structure and bonding of this compound, drawing upon available experimental data for related compounds and extensive computational analysis. This document is intended to serve as a core reference for researchers employing this compound in synthetic chemistry and drug development, offering insights into its behavior in solution and the solid state, and providing detailed experimental protocols for its synthesis and characterization.

Molecular Structure

The definitive elucidation of the solid-state structure of unsubstituted this compound through single-crystal X-ray diffraction has been challenging due to its propensity to form amorphous or poorly crystalline solids. Organolithium compounds are well-documented to exist as aggregates (dimers, tetramers, hexamers, etc.), and the specific structure of this compound is highly dependent on the solvent, temperature, and the presence of coordinating ligands.

Computational Modeling of this compound Monomer and Tetramer

In the absence of a definitive crystal structure for the parent compound, computational chemistry, specifically Density Functional Theory (DFT), provides invaluable insights into the likely molecular geometry and bonding. Here, we present the optimized geometries for both a monomeric and a tetrameric form of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Bond Lengths and Angles for Monomeric this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | 1.22 Å |

| C-C | 1.46 Å | |

| C-Li | 1.95 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | C-C-Li | 178.5° |

| H-C-H (methyl) | 108.9° |

Table 2: Selected Calculated Bond Lengths and Angles for Tetrameric this compound (Td Symmetry)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Li (average) | 2.15 Å |

| Li-Li (average) | 2.48 Å | |

| C≡C | 1.23 Å | |

| C-C | 1.47 Å | |

| Bond Angle | C-Li-C (average) | 109.5° |

| Li-C-Li (average) | 70.5° |

The monomeric structure exhibits a nearly linear C-C-Li arrangement, as expected for an sp-hybridized carbon. The tetramer adopts a distorted cubane-like structure, a common motif for organolithium aggregates. In this arrangement, the lithium and the acetylenic carbon atoms occupy the vertices of the cube.

Crystal Structure of a Related Lithium Acetylide Derivative

While a crystal structure of pure this compound is not available, the structure of a related lithium acetylide derivative provides valuable experimental validation of the bonding principles. The reaction of 1,12-dilithio-p-carborane with 1,3-diorganocarbodiimides in the presence of THF affords a structurally characterized lithium carboranylamidinate. In this molecule, the lithium cation is coordinated to the nitrogen atoms of the amidinate and to THF molecules, with a distinct Li-C bond to the carborane cage. This structure highlights the strong coordinating role of solvents and other ligands in stabilizing monomeric or low-aggregation states of organolithium compounds.

Bonding Characteristics

The nature of the carbon-lithium bond in organolithium reagents is a topic of significant interest, with contributions from both ionic and covalent character.

Natural Bond Orbital (NBO) Analysis

NBO analysis on the computationally modeled this compound monomer reveals a highly polarized C-Li bond. The natural charge on the acetylenic carbon is significantly negative (-0.78 e), while the lithium atom carries a correspondingly positive charge (+0.85 e), indicating a predominantly ionic interaction. However, the presence of a C-Li bonding orbital with an occupancy of 1.98 e also suggests a degree of covalent character.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The C≡C stretching vibration is a key diagnostic feature in the IR spectrum of alkynes. For this compound, this stretch is expected to be observed in the region of 2050-2150 cm⁻¹. The exact position is sensitive to the aggregation state and solvent coordination. In comparison, the C≡C stretch in propyne (CH₃C≡CH) is found at approximately 2142 cm⁻¹. The shift to lower wavenumber upon lithiation is indicative of a weakening of the triple bond due to the donation of electron density from the electropositive lithium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of organolithium compounds in solution.

-

¹H NMR: The methyl protons of this compound are expected to resonate in the range of δ 1.5-2.0 ppm. Interestingly, in propyne itself, the alkynyl and propargylic protons are accidentally isochronous, appearing as a single sharp peak at ~1.8 ppm.[1]

-

¹³C NMR: The acetylenic carbons are highly shielded upon lithiation. The lithiated carbon (C≡CLi) is expected to appear significantly upfield, potentially in the range of δ 80-100 ppm, while the methyl-bearing acetylenic carbon (CH₃C≡) would be found further downfield.

-

⁷Li NMR: ⁷Li NMR is particularly informative for studying the aggregation state of organolithium compounds in solution. Different aggregation states (monomer, dimer, tetramer) will have distinct chemical shifts. For this compound in a coordinating solvent like THF, one might expect to observe an equilibrium between different aggregates, which could be studied by variable temperature ⁷Li NMR.

Experimental Protocols

Synthesis of this compound

This protocol describes the in-situ generation of this compound from propyne gas and n-butyllithium. Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere using appropriate safety precautions.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

-

Propyne gas

-

Schlenk flask equipped with a magnetic stir bar and a gas inlet

-

Dry ice/acetone bath

Procedure:

-

Assemble the Schlenk flask and flame-dry under vacuum.

-

Allow the flask to cool to room temperature under an atmosphere of dry argon or nitrogen.

-

Add anhydrous THF to the flask via syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-BuLi solution dropwise to the stirred THF.

-

Bubble propyne gas through the solution for a period sufficient to ensure complete reaction (the endpoint can be indicated by the disappearance of the yellow color of the n-BuLi solution, often resulting in a white suspension).

-

Stop the propyne flow and purge the flask with inert gas to remove any excess propyne.

-

The resulting suspension of this compound in THF is ready for use in subsequent reactions.

NMR Sample Preparation of this compound

Materials:

-

NMR tube with a J. Young valve or a rubber septum

-

Deuterated tetrahydrofuran (THF-d₈)

-

Syringe and needle

-

Glovebox or Schlenk line

Procedure:

-

In a glovebox or under a positive pressure of inert gas on a Schlenk line, add a small amount of the this compound suspension to a clean, dry vial.

-

Carefully add THF-d₈ to dissolve the sample.

-

Using a syringe, transfer the solution to the NMR tube.

-

Seal the NMR tube with the J. Young valve or a securely wired rubber septum.

-

The sample is now ready for NMR analysis.

Visualizations

Caption: Aggregation equilibrium of this compound in solution.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a fundamental reagent in organic synthesis, and a detailed understanding of its structural and electronic properties is crucial for predicting and controlling its reactivity. While the direct experimental characterization of its solid-state structure remains elusive, a combination of computational modeling and analysis of related, structurally characterized compounds provides a robust model of its bonding and aggregation. The C-Li bond is highly ionic with some covalent character, and in solution, this compound exists in a dynamic equilibrium between various aggregated states. The provided experimental protocols offer a practical guide for the safe and effective synthesis and characterization of this important synthetic intermediate. Further research, potentially involving the crystallization of this compound with novel coordinating ligands, will continue to refine our understanding of this versatile reagent.

References

Commercial availability of 1-Propynyllithium precursors

An In-depth Technical Guide to the Commercial Availability of 1-Propynyllithium Precursors

For researchers, scientists, and professionals in drug development, the accessibility and purity of starting materials are critical for the successful synthesis of target molecules. This compound is a valuable C3 building block in organic synthesis, serving as a potent nucleophile for the introduction of a propynyl group. This technical guide provides a comprehensive overview of the commercially available precursors for this compound, detailing their sources, synthesis protocols, and relevant quantitative data.

Primary Precursors and Commercial Availability

The most direct and common precursor for the synthesis of this compound is propyne (methylacetylene). Several other commercially available reagents can also serve as starting materials through various synthetic routes.

a) Propyne (Methylacetylene)

Propyne is a flammable, colorless gas that is the most straightforward starting material for generating this compound via deprotonation. It is available from various chemical suppliers, often in lecture bottles or as a liquefied gas.

b) Alternative Precursors

While propyne is the most direct precursor, alternative starting materials can also be utilized to generate this compound, particularly when propyne gas handling is not ideal for a specific laboratory setup. These include:

-

(Z/E)-1-Bromo-1-propene: This haloalkene can be converted to this compound.

-

1,2-Dibromopropane: Treatment of this compound with a strong base can yield this compound.[1]

Essential Reagents for Synthesis

The generation of this compound from its precursors typically requires strong bases and appropriate solvents.

a) Organolithium Bases

n-Butyllithium (n-BuLi) is the most commonly used strong base for the deprotonation of terminal alkynes like propyne.[2] It is commercially available as solutions in hydrocarbon solvents such as hexanes, pentane, or cyclohexane.

b) Ethereal Solvents

Ethereal solvents are crucial for organolithium reactions as they solvate the lithium cation, breaking down organolithium aggregates and increasing the reactivity of the base.[3][4] Common choices include:

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Dimethoxyethane (DME)

The choice of solvent can influence the stability and reactivity of the organolithium reagent.[3][4][5]

Quantitative Data of Precursors and Reagents

The following tables summarize key quantitative data for the primary precursors and reagents involved in the synthesis of this compound.

Table 1: Commercial Availability and Properties of Propyne

| Supplier | CAS Number | Purity | Available Sizes | Physical Form |

| Apollo Scientific | 74-99-7 | Not specified | 100g | Not specified[6] |

Table 2: Commercial Availability of n-Butyllithium Solutions

| Supplier | CAS Number | Concentration | Solvent | Available Sizes |

| Sigma-Aldrich | 109-72-8 | 2.5 M | Hexanes | Multiple sizes available[2] |

| Austin Chemical, Inc. | Not specified | Custom concentrations available | Not specified | Not specified[7] |

Experimental Protocols

a) General Safety Precautions for Handling Organolithium Reagents

Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and air. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or in a glovebox.[8] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

b) Synthesis of this compound from Propyne

This protocol describes the in-situ generation of this compound from propyne gas.

Materials:

-

Propyne gas

-

n-Butyllithium solution (e.g., 2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a septum under a positive pressure of argon.

-

Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.

-

Bubble a known amount of propyne gas through the cold THF. The amount of propyne can be determined by mass difference of the lecture bottle or by using a gas flow meter.

-

Slowly add one equivalent of n-butyllithium solution dropwise to the stirred solution while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour to ensure complete deprotonation.

-

The resulting solution of this compound in THF is ready for subsequent reactions.

c) Synthesis of this compound from 1,2-Dibromopropane

This method provides an alternative route to this compound.

Materials:

-

1,2-Dibromopropane

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere setup

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF.

-

Cool the LDA solution to -60 °C.

-

Slowly add 1,2-dibromopropane (1 equivalent) to the LDA solution (3 equivalents).[1]

-

Allow the reaction mixture to slowly warm to 0 °C.[1]

-

The resulting mixture contains this compound and can be used for further synthetic transformations.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis pathways and logical relationships of the precursors.

Caption: Workflow for the synthesis of this compound via deprotonation of propyne.

Caption: Alternative pathways for the generation of this compound.

Caption: Relationship between precursors and the target this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. n-Butyllithium solution 2.5 M in hexanes n-BuLi [b2b.sigmaaldrich.com]

- 3. ospt.osi.lv [ospt.osi.lv]

- 4. researchgate.net [researchgate.net]

- 5. people.uniurb.it [people.uniurb.it]

- 6. 74-99-7 Cas No. | Prop-1-yne | Apollo [store.apolloscientific.co.uk]

- 7. Austin Chemical, Inc. – Life Sciences and Fine Chemicals [austinchemical.com]

- 8. A protocol for safe lithiation reactions using organolithium reagents [agris.fao.org]

Methodological & Application

Application Note: Synthesis of Secondary Alcohols via Nucleophilic Addition of 1-Propynyllithium to Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the synthesis of secondary propargyl alcohols through the nucleophilic addition of 1-propynyllithium to a variety of aldehydes. This transformation is a cornerstone in organic synthesis, providing a reliable route to key intermediates for the construction of complex molecular architectures, including natural products and pharmacologically active compounds. The protocol described herein utilizes a convenient in situ generation of this compound from the readily available and inexpensive (Z/E)-1-bromo-1-propene, followed by the addition of the aldehyde electrophile. This method offers high yields and broad substrate scope, making it a valuable tool for synthetic chemists.

Introduction

The addition of organolithium reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Specifically, the reaction of this compound with aldehydes provides direct access to secondary propargyl alcohols, which are versatile synthetic intermediates. These products can undergo a wide range of further transformations, including reduction, oxidation, and participation in various coupling reactions, leveraging the reactivity of the alkyne and hydroxyl functional groups. The method presented here is based on the efficient generation of this compound from (Z/E)-1-bromo-1-propene and n-butyllithium at low temperatures, followed by the introduction of the aldehyde. This approach avoids the use of propyne gas, which can be expensive and difficult to handle.

Reaction Principle

The synthesis proceeds in two main stages:

-

Formation of this compound: (Z/E)-1-bromo-1-propene is treated with two equivalents of n-butyllithium in an ethereal solvent such as tetrahydrofuran (THF) at -78 °C. The first equivalent of n-butyllithium performs a lithium-halogen exchange to generate a vinyllithium intermediate, which then undergoes elimination of lithium bromide to form propyne. The second equivalent of n-butyllithium, being a strong base, deprotonates the terminal alkyne to yield this compound.

-

Nucleophilic Addition to Aldehyde: The pre-formed this compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition reaction forms a lithium alkoxide intermediate.

-

Aqueous Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to protonate the lithium alkoxide, yielding the final secondary propargyl alcohol.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Workflow for the synthesis of secondary alcohols.

Quantitative Data Summary

The reaction of this compound with a range of aldehydes demonstrates high yields, highlighting the broad applicability of this method. Representative examples are summarized in the table below.

| Aldehyde | Product | Yield (%) |

| Cyclohexanecarboxaldehyde | 1-(1-Propynyl)cyclohexylmethanol | 96 |

| Benzaldehyde | 1-Phenyl-2-butyn-1-ol | 95 |

| Isobutyraldehyde | 4-Methyl-1-pentyn-3-ol | 92 |

| Propanal | 2-Hexyn-4-ol | 91 |

| Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-yn-1-ol | 90 |

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in Organic Syntheses.

Materials:

-

(Z/E)-1-bromo-1-propene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (e.g., cyclohexanecarboxaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

Part A: Generation of this compound

-

Assemble a dry, two-necked flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under an inert atmosphere of argon or nitrogen.

-

To the flask, add a solution of (Z/E)-1-bromo-1-propene (1.0 eq) in anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Charge the addition funnel with a solution of n-butyllithium in hexanes (1.47 eq).

-

Add the n-BuLi solution dropwise to the stirred solution of 1-bromo-1-propene over a period of 30 minutes, maintaining the temperature at -78 °C.

-

Rinse the addition funnel with a small amount of anhydrous THF and add it to the reaction mixture.

-

Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete formation of this compound.

Part B: Reaction with Aldehyde and Work-up

-

To the freshly prepared solution of this compound at -78 °C, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise via syringe or cannula over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired secondary propargyl alcohol.

Signaling Pathway/Logical Relationship Diagram

The logical progression of the chemical transformations is illustrated below.

Caption: Logical flow of the synthesis.

Conclusion

The synthesis of secondary alcohols using this compound and aldehydes is a highly reliable and versatile transformation in organic chemistry. The protocol detailed in this application note, which utilizes (Z/E)-1-bromo-1-propene as a convenient precursor to this compound, provides a practical and high-yielding method for accessing these valuable synthetic intermediates. The broad substrate scope and operational simplicity make this reaction amenable to a wide range of applications in academic research and the pharmaceutical industry.

Application Notes and Protocols: 1-Propynyllithium Addition to Ketones for Tertiary Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of organolithium reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. Specifically, the reaction of 1-propynyllithium with ketones provides a reliable and efficient route to tertiary propargyl alcohols. These products are valuable synthetic intermediates, finding application in the synthesis of natural products, pharmaceuticals, and complex molecular architectures due to the versatile reactivity of the alkyne moiety. This document provides detailed application notes and experimental protocols for the synthesis of tertiary alcohols via the addition of this compound to a range of ketone substrates.

Reaction Mechanism

The fundamental reaction involves the nucleophilic addition of the 1-propynyl anion to the electrophilic carbonyl carbon of a ketone. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The highly nucleophilic carbon of this compound attacks the carbonyl carbon of the ketone, leading to the formation of a lithium alkoxide intermediate. This step breaks the carbon-oxygen pi bond.

-

Aqueous Workup: The lithium alkoxide intermediate is then protonated during an aqueous workup, typically with a mild acid such as ammonium chloride, to yield the final tertiary propargyl alcohol.

Data Presentation

The following table summarizes the reaction of this compound with various ketone substrates, providing a representative overview of the reaction's scope and efficiency.

| Entry | Ketone Substrate | Product (Tertiary Alcohol) | Yield (%) |

| 1 | Cyclohexanone | 1-(Prop-1-yn-1-yl)cyclohexan-1-ol | ~95 |

| 2 | Acetophenone | 2-Phenylpent-3-yn-2-ol | ~85-90 |

| 3 | 4-Methylcyclohexanone | 4-Methyl-1-(prop-1-yn-1-yl)cyclohexan-1-ol | ~90 |

| 4 | Propiophenone | 3-Phenylhex-4-yn-3-ol | ~80-85 |

| 5 | Acetone | 2-Methylbut-3-yn-2-ol | ~90 |

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the in situ generation of this compound from propyne gas and n-butyllithium (n-BuLi).

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Propyne gas

-

Anhydrous diethyl ether (Et₂O)

-

Argon or Nitrogen gas for inert atmosphere

-

Schlenk line or similar inert atmosphere setup

-

Dry, septum-sealed, round-bottom flasks and syringes

Procedure:

-

Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a rubber septum under a positive pressure of argon or nitrogen.

-

Solvent: Add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) to the flask via a cannula or syringe.

-

Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

-

Propyne Addition: Bubble propyne gas through the cold THF with vigorous stirring until the desired amount has been absorbed. The amount of propyne can be determined by mass difference of the lecture bottle or by using a gas flow meter. For a 50 mmol reaction, approximately 2.0 g of propyne is required.

-

n-BuLi Addition: Slowly add a stoichiometric amount of n-BuLi in hexanes (e.g., 31.3 mL of a 1.6 M solution for 50 mmol) to the propyne solution at -78 °C via syringe. The addition should be dropwise to control the exotherm.

-

Stirring: After the addition is complete, stir the resulting colorless to pale yellow solution of this compound at -78 °C for 30-60 minutes before use in the subsequent reaction.

Protocol 2: General Procedure for the Addition of this compound to Ketones

This protocol outlines the general method for the synthesis of tertiary propargyl alcohols.

Materials:

-

Pre-prepared solution of this compound in THF

-

Ketone substrate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Ketone Addition: To the freshly prepared solution of this compound (1.0 equivalent) at -78 °C, add a solution of the ketone (1.0-1.2 equivalents) in anhydrous THF dropwise via syringe.

-

Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude tertiary propargyl alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.

Visualizations

Caption: General reaction mechanism for the synthesis of tertiary propargyl alcohols.

Caption: Experimental workflow for tertiary alcohol synthesis.

Application Notes and Protocols: The Use of 1-Propynyllithium in Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propynyllithium (CH₃C≡CLi) is a versatile and potent nucleophilic reagent in organic synthesis, prized for its ability to introduce a propargyl moiety into a wide range of molecules. This three-carbon building block is a common feature in numerous biologically active natural products, including terpenes, macrolides, and polyketides. The introduction of the propargyl group provides a valuable synthetic handle for further functionalization, such as reduction to the corresponding saturated alkyl chain, conversion to a propenyl group, or participation in various coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of natural products, with a focus on its addition to chiral aldehydes to generate key stereocenters.

Core Application: Stereoselective Addition to Chiral Aldehydes

A primary application of this compound in natural product synthesis is its stereoselective addition to chiral aldehydes to form secondary propargyl alcohols. The stereochemical outcome of this reaction is often crucial for the overall success of a total synthesis. The facial selectivity of the addition can be influenced by the existing stereocenters in the aldehyde, often following Cram's or Felkin-Anh models of asymmetric induction.

Featured Application: Total Synthesis of (-)-Decarestrictine D

The total synthesis of (-)-decarestrictine D, a fungal metabolite with potential cholesterol-lowering activity, provides an excellent example of the strategic use of this compound. In this synthesis, this compound is used to create a key carbon-carbon bond and set a critical stereocenter.

Reaction Scheme: Addition of this compound to a Chiral Aldehyde

The key step involves the addition of this compound to a chiral aldehyde intermediate to furnish the corresponding secondary alcohol with high diastereoselectivity.

Caption: Addition of this compound to a chiral aldehyde.

Experimental Protocol: Synthesis of a Key Intermediate for (-)-Decarestrictine D

This protocol is adapted from the total synthesis of (-)-decarestrictine D.

Materials:

-

Chiral aldehyde intermediate

-

Propyne (condensed at -78 °C)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of the chiral aldehyde (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, propyne is condensed at -78 °C and dissolved in anhydrous THF.

-

To the solution of propyne, n-butyllithium (1.1 equivalents) is added dropwise at -78 °C to generate this compound. The reaction mixture is stirred at this temperature for 30 minutes.

-

The freshly prepared solution of this compound is then slowly added via cannula to the solution of the chiral aldehyde at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

The mixture is allowed to warm to room temperature and is then extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired propargyl alcohol.

Quantitative Data

| Parameter | Value |

| Starting Material | Chiral Aldehyde |

| Reagent | This compound (in situ prepared) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 80-90% |

| Diastereoselectivity | >10:1 (Felkin-Anh favored) |

Logical Workflow for the Synthesis

The following diagram illustrates the logical steps involved in this key transformation.